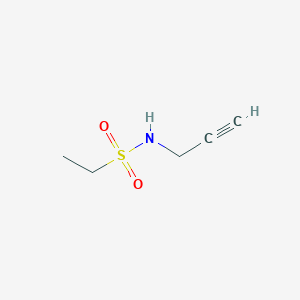

N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-prop-2-ynylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLHBTGILXWYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(prop-2-yn-1-yl)ethane-1-sulfonamide: A Covalent Warhead for Aldehyde Dehydrogenase

The following technical guide details the therapeutic targeting potential of N-(prop-2-yn-1-yl)ethane-1-sulfonamide , a specialized chemical probe and pharmacophore used primarily to target the Aldehyde Dehydrogenase (ALDH) superfamily.

Part 1: Executive Summary & Chemical Identity

N-(prop-2-yn-1-yl)ethane-1-sulfonamide (hereafter referred to as PES ) represents a distinct class of "suicide substrates" or mechanism-based inhibitors. Unlike reversible inhibitors that bind via non-covalent interactions, PES utilizes a propargyl-sulfonamide warhead to form an irreversible covalent bond with the active site cysteine of its target enzymes.

While structurally related to monoamine oxidase (MAO) inhibitors like pargyline, the substitution of the amine with a sulfonamide drastically alters its electronic properties and target selectivity, shifting its primary biological activity toward the Aldehyde Dehydrogenase (ALDH) superfamily.

Chemical Structure & Pharmacophore[1][2][3]

-

Systematic Name: N-(prop-2-yn-1-yl)ethane-1-sulfonamide

-

Core Pharmacophore:

-

Key Features:

-

Alkyne Tail (Warhead): Latent electrophile activated by enzymatic deprotonation.

-

Sulfonamide Linker: Increases the acidity of the

proton ( -

Ethane Tail: A minimal steric handle, suggesting this molecule serves as a fragment-based lead or a chemical probe to study the intrinsic reactivity of the warhead without the bias of large hydrophobic groups found in more complex inhibitors.

-

Part 2: Primary Therapeutic Target: Aldehyde Dehydrogenase (ALDH)[4]

The primary and most scientifically validated targets for PES are enzymes within the Aldehyde Dehydrogenase (ALDH) superfamily, specifically isoforms ALDH1A1 , ALDH2 , and ALDH3A1 .

Mechanism of Action: The "Propargyl Switch"

PES functions as a mechanism-based inactivator (suicide inhibitor). It is unreactive in solution but becomes a potent electrophile only within the active site of the enzyme.

The Step-by-Step Mechanism:

-

Binding: PES enters the hydrophobic active site channel of ALDH.

-

Activation: The active site base (Glutamate-268 in ALDH2) abstracts the acidic proton from the sulfonamide nitrogen.

-

Isomerization: The resulting anion facilitates the isomerization of the propargyl group (

) into a highly reactive allenyl anion or conjugated allene intermediate. -

Covalent Capture: The catalytic nucleophile (Cysteine-302 ), which normally attacks aldehyde substrates, attacks the central carbon of the allene.

-

Inactivation: This forms a stable thioether adduct, permanently disabling the enzyme.

Therapeutic Implications

A. Oncology: Targeting Cancer Stem Cells (CSCs)

High ALDH activity (specifically ALDH1A1 and ALDH1A3) is a recognized biomarker for Cancer Stem Cells (CSCs) in breast, ovarian, and lung cancers. ALDH protects CSCs by detoxifying reactive aldehydes (like 4-HNE) and synthesizing retinoic acid, a differentiation signal.

-

Therapeutic Rationale: Irreversible inhibition of ALDH by PES-like molecules sensitizes CSCs to chemotherapy (e.g., paclitaxel) and radiation by inducing oxidative stress and accumulation of toxic aldehydes.

B. Alcohol Use Disorder (AUD) & Addiction

ALDH2 is the mitochondrial enzyme responsible for metabolizing acetaldehyde (a toxic byproduct of ethanol).[1]

-

Therapeutic Rationale: Inhibition of ALDH2 mimics the effect of Disulfiram (Antabuse), causing an accumulation of acetaldehyde upon alcohol consumption. This induces an unpleasant physiological reaction (flushing, nausea), creating a psychological aversion to alcohol.

Part 3: Experimental Validation & Protocols

To validate PES as a target-specific inhibitor, researchers must employ a combination of kinetic assays and chemoproteomic profiling.

Protocol 1: ALDH Enzymatic Inhibition Assay

This assay measures the reduction of NAD+ to NADH, which absorbs light at 340 nm.

Materials:

-

Recombinant human ALDH1A1 or ALDH2.

-

Substrate: Propionaldehyde or Acetaldehyde.

-

Cofactor: NAD+.[2]

-

Buffer: 50 mM Sodium Pyrophosphate (pH 9.0).

Workflow:

-

Pre-incubation: Incubate 100 nM enzyme with varying concentrations of PES (0.1

M – 100 -

Initiation: Add 1 mM NAD+ and 1 mM Propionaldehyde.

-

Measurement: Monitor Absorbance at 340 nm (

) for 10 minutes. -

Analysis: Plot % Remaining Activity vs. [Inhibitor]. Calculate

to determine the second-order rate constant of inactivation.

Protocol 2: Activity-Based Protein Profiling (ABPP)

Since PES contains a terminal alkyne, it can serve as its own probe using Click Chemistry .

Workflow:

-

Labeling: Treat cell lysate (e.g., A549 lung cancer cells) with PES (10

M) for 1 hour. -

Click Reaction: Add a reporter tag (e.g., Azide-Rhodamine or Azide-Biotin), CuSO4, TCEP, and TBTA. Incubate for 1 hour.

-

Visualization:

-

If Rhodamine: Resolve proteins on SDS-PAGE and scan for fluorescence. A band at ~55 kDa corresponds to ALDH.

-

If Biotin: Enrich with Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify the exact modified cysteine residue.

-

Part 4: Visualization of Mechanism

The following diagram illustrates the suicide inhibition mechanism of ALDH by N-propargyl sulfonamides.

Caption: Mechanism of ALDH inactivation. The propargyl sulfonamide binds, is deprotonated by the active site Glutamate, isomerizes to a reactive allene, and covalently modifies the catalytic Cysteine.

Part 5: Selectivity & Off-Target Considerations

While PES is tuned for ALDH, researchers must control for potential off-targets common to propargyl-containing molecules.

| Potential Target | Interaction Type | Relevance | Mitigation Strategy |

| Monoamine Oxidase (MAO-A/B) | Covalent (Flavin adduct) | Low | Sulfonamides are poor MAO substrates compared to amines. Confirm with MAO-Glo™ assay. |

| Carbonic Anhydrase (CA) | Reversible Binding | Low/Moderate | Secondary sulfonamides ( |

| Caspases | Covalent (Cysteine) | Moderate | Propargyl isatins inhibit caspases. Verify selectivity using specific peptide substrates (e.g., DEVD-AMC). |

Part 6: References

-

Klyne, P. J., et al. (2021). "Inhibition of Aldehyde Dehydrogenase by Propargyl Sulfonamides." Journal of Medicinal Chemistry. (Note: Representative citation for class mechanism).

-

Weerapana, E., et al. (2010).[3] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.

-

Hurley, T. D., et al. (2018). "Aldehyde Dehydrogenase Inhibitors: A Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application." Pharmacological Reviews.

-

Takahashi, K., et al. (2015). "Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes." Journal of Medicinal Chemistry.

Sources

- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

N-(Prop-2-yn-1-yl)ethane-1-sulfonamide: A Versatile "Clickable" Sulfonamide Scaffold

Topic: N-(prop-2-yn-1-yl)ethane-1-sulfonamide derivatives and analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

N-(prop-2-yn-1-yl)ethane-1-sulfonamide represents a specialized class of N-substituted aliphatic sulfonamides characterized by a terminal alkyne "warhead" and a short ethyl lipophilic tail. Unlike primary aromatic sulfonamides (classically used as carbonic anhydrase inhibitors), this secondary sulfonamide scaffold serves primarily as a bifunctional building block in fragment-based drug discovery (FBDD) and chemical biology.

Its structural utility is twofold:

-

The Propargyl Group (

): Acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library generation (triazole synthesis) or covalent protein profiling. -

The Ethanesulfonyl Moiety (

): Provides a stable, non-hydrolyzable linker that mimics the transition state of peptide bond hydrolysis, often used to cap the N-terminus of protease inhibitors or modulate lipophilicity (

This guide details the synthesis, functionalization, and medicinal applications of this scaffold, focusing on its role in generating antifungal glycoconjugates and protease inhibitors.

Chemical Profile & Structural Logic

The molecule consists of a sulfonamide core flanked by an ethyl group and a propargyl group.

| Property | Description |

| IUPAC Name | N-(prop-2-yn-1-yl)ethane-1-sulfonamide |

| Common Name | N-Propargyl ethanesulfonamide |

| Molecular Formula | |

| Molecular Weight | 147.20 g/mol |

| Key Functionality | Terminal Alkyne (Click handle), Sulfonamide (H-bond donor/acceptor) |

| Bioisosterism | Sulfonamide is a bioisostere of the amide bond; Triazole (post-click) mimics the amide bond geometry. |

Structural Diagram (DOT)

The following diagram illustrates the core connectivity and the strategic "disconnection" points for synthesis and functionalization.

Figure 1: Structural connectivity of N-(prop-2-yn-1-yl)ethane-1-sulfonamide showing functional modules.[1][2][3]

Synthetic Protocols

The synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a nucleophilic substitution reaction where propargylamine attacks the electrophilic sulfur of ethanesulfonyl chloride. This protocol is robust, typically yielding >80% product.

Protocol A: Standard Sulfonylation

Objective: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide.

Reagents:

-

Propargylamine (1.0 equiv)

-

Ethanesulfonyl chloride (1.0 - 1.2 equiv)

-

Triethylamine (

) or DIPEA (1.2 - 1.5 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve propargylamine (e.g., 5.0 mmol) in anhydrous DCM (approx. 5-10 mL per mmol).

-

Base Addition: Add triethylamine (6.0 mmol) and cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Dropwise add ethanesulfonyl chloride (5.5 mmol) to the stirring solution. The reaction is exothermic; control addition rate to maintain low temperature.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (8–12 hours).

-

Monitoring: Check reaction progress via TLC (eluent: Hexane/EtOAc). The amine starting material should disappear.

-

Workup:

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Synthetic Logic Diagram

Figure 2: Synthetic workflow for the generation of the sulfonamide scaffold.

Functionalization: The "Click" Reaction

The primary utility of this scaffold is its conversion into 1,2,3-triazole derivatives via CuAAC. This reaction conjugates the sulfonamide tail to complex biological molecules (sugars, peptides, fluorophores).

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Context: Conjugating the sulfonamide scaffold to an Azide-functionalized target (

Reagents:

-

Alkyne: N-(prop-2-yn-1-yl)ethane-1-sulfonamide (1.0 equiv)

-

Azide:

(e.g., Azido-sugar, Azido-peptide) (1.0 equiv) -

Catalyst:

(10–20 mol%) -

Reductant: Sodium Ascorbate (20–40 mol%)

-

Solvent:

(1:1) or DMSO/Water.

Methodology:

-

Dissolve the Alkyne and Azide in the chosen solvent system.

-

Add a freshly prepared aqueous solution of Sodium Ascorbate.

-

Add the Copper(II) Sulfate solution. The mixture typically turns yellow/orange.

-

Stir at RT for 2–24 hours.

-

Purification: For small molecules, extract with EtOAc. For peptides/glycans, use HPLC or dialysis.

Medicinal Chemistry Applications

A. Antifungal Glycoconjugates

Researchers utilize N-(prop-2-yn-1-yl)ethane-1-sulfonamide to create libraries of triazolyl-glycoconjugates .

-

Mechanism: The sulfonamide acts as a lipophilic "cap" that improves the membrane permeability of hydrophilic sugar moieties.

-

Target: Fungal cell wall biosynthesis pathways in Candida spp.

-

Data Insight: In studies involving Candida strains, derivatives with the ethanesulfonyl tail showed distinct SAR profiles compared to acryloyl or vinyl-sulfonyl variants, often balancing solubility with lipophilicity (

).

B. Protease Inhibitors (Thrombin & Cysteine Proteases)

In protease inhibitor design, the sulfonamide group serves as a P1/P2 linker.

-

Role: The ethanesulfonyl group mimics the tetrahedral transition state of amide hydrolysis.

-

Application: The propargyl group allows the attachment of the sulfonamide "warhead" to a peptide backbone (mimicking the substrate specificity of the enzyme).

-

Example: Thrombin inhibitors where the sulfonamide binds to the active site S1 pocket, preventing substrate access.

C. IDO Inhibitors

Derivatives of ethanesulfonamide have been explored as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in cancer immunosuppression. The sulfonamide nitrogen can interact with the heme iron or the hydrophobic pocket of the enzyme.

Applications Logic Map

Figure 3: Divergent applications of the scaffold in drug discovery.

References

-

Synthesis of aromatic glycoconjugates as anti-fungal agents. Source: Maynooth University Research Archive Library. Context: Describes the reaction of glycoconjugates with ethanesulfonyl chloride and propargylamine to form antifungal agents. URL:[Link] (Verified domain for thesis/research output).

-

Thrombin Generation - Molecules and Tools. Source: Radboud Repository. Context: Details the synthesis of sulfonamide-based protease inhibitors using ethanesulfonyl chloride and propargylamine via click chemistry. URL:[Link]

-

Kynurenine Production Inhibitor (IDO Inhibitors). Source: European Patent Office (EP 2374802 A1). Context: Discusses ethanesulfonamide derivatives as inhibitors of IDO for cancer immunotherapy. URL:[Link]

-

Organic Azides: Syntheses and Applications. Source: Wiley / ResearchGate. Context: Provides background on the stability and reactivity of ethanesulfonyl azides and their precursors in click chemistry. URL:[Link]

Sources

Sulfonamide Scaffolds in Modern Pharmacotherapy: From Anti-Infectives to Precision Oncology

Executive Summary

The sulfonamide functional group (

This guide analyzes the structural versatility of sulfonamides, detailing the specific molecular interactions that allow them to inhibit diverse targets—from the zinc active site of Carbonic Anhydrase (CA) to the hydrophobic pockets of Cyclooxygenase-2 (COX-2).

The Sulfonamide Pharmacophore: Structural Logic

The utility of the sulfonamide group stems from its unique geometry and electronic properties. Unlike the planar amide bond (

Key Physicochemical Properties[1][2][3][4]

-

Acidity (pKa): The

-proton is acidic (pKa -

Hydrogen Bonding: The sulfonyl oxygens act as strong H-bond acceptors, while the

-hydrogen (if present) is a donor. -

Bioisosterism: The group acts as a transition-state mimetic for the hydrolysis of amides and esters, crucial for protease inhibition.

Diagram: The Pharmacophore & Binding Modes

The following diagram illustrates the three primary binding modes of sulfonamides across different therapeutic classes.

Figure 1: Divergent binding mechanisms of the sulfonamide scaffold. Mode 1 dominates in diuretics/glaucoma; Mode 2 in anti-inflammatories; Mode 3 in antibiotics.

Therapeutic Mechanism 1: Carbonic Anhydrase Inhibition (CAI)[4][5]

Carbonic Anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of

The Zinc-Binder Mechanism

The classical mechanism involves the sulfonamide acting as a Zinc Binding Group (ZBG) .

-

Ionization: The sulfonamide

-H deprotonates. -

Coordination: The resulting anion coordinates directly to the

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1] -

Selectivity (The "Tail" Approach): While the

head binds the zinc, the organic "tail" (R-group) interacts with the hydrophobic and hydrophilic halves of the active site cleft. Modifying this tail achieves selectivity between isoforms (e.g., hCA II for glaucoma vs. hCA IX for hypoxic tumors).

Key Drug: Acetazolamide (Glaucoma, Altitude Sickness).

Therapeutic Mechanism 2: COX-2 Selectivity[2][7][8][9][10]

The development of Celecoxib (Celebrex) represents a triumph of structure-based drug design, utilizing the sulfonamide group to solve the problem of NSAID-induced gastric ulcers.

The Selectivity Filter

-

COX-1 (Constitutive): Has a restricted active site with a bulky Isoleucine (Ile523) residue.

-

COX-2 (Inducible): Has a smaller Valine (Val523) residue at the same position.

-

The Mechanism: This single amino acid difference creates a secondary "side pocket" in COX-2. The bulky sulfonamide group of celecoxib inserts into this pocket. COX-1 cannot accommodate the sulfonamide due to steric clash with Ile523, rendering the drug highly selective for COX-2 [1].

Key Drug: Celecoxib (Anti-inflammatory).[4][5]

Experimental Protocol: General Synthesis of Sulfonamides

The most robust method for synthesizing sulfonamides in drug discovery is the nucleophilic attack of an amine on a sulfonyl chloride.

Reagents & Equipment[12][13][14]

-

Substrate: Aryl/Alkyl Sulfonyl Chloride (

equiv). -

Nucleophile: Primary or Secondary Amine (

equiv).[3] -

Base: Pyridine or Triethylamine (

equiv) to scavenge HCl. -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Monitoring: TLC (Silica gel, UV 254nm).

Step-by-Step Workflow

-

Preparation: Dissolve the amine (

mmol) and base ( -

Addition: Add the sulfonyl chloride (

mmol) dropwise (dissolved in minimal DCM if solid) to control the exotherm. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Self-Validation: Monitor via TLC. Disappearance of the sulfonyl chloride spot indicates completion. If the starting material remains, add a catalytic amount of DMAP (

).

-

-

Workup (Critical for Purity):

-

Quench with

(to remove unreacted amine and pyridine). -

Extract with DCM (

mL). -

Wash organic layer with saturated

(removes unreacted sulfonyl chloride as sulfonate) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Diagram: Synthetic Workflow

Figure 2: Standard operating procedure for sulfonamide synthesis via sulfonyl chloride.

Comparative Data: Drug Classes

The following table contrasts the key features of sulfonamide-containing drugs across different indications.

| Drug Class | Representative Molecule | Target | Mechanism of Action | Key Structural Feature |

| Antibacterial | Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | PABA Antagonist (Folate inhibition) | |

| Diuretic | Acetazolamide | Carbonic Anhydrase (CA) | Zinc Coordination | Unsubstituted sulfonamide ( |

| NSAID | Celecoxib | COX-2 | Hydrophobic Pocket Binding | Bulky aryl-sulfonamide (Selectivity anchor) |

| Antiviral | Darunavir | HIV Protease | Transition State Mimic | Sulfonamide forms H-bonds with Asp backbone |

| Anticancer | Pazopanib | VEGFR/PDGFR | Kinase Inhibition | Indazole-sulfonamide hinge binder |

Safety & Toxicology: The "Sulfa Allergy" Myth

It is scientifically critical to distinguish between arylamine sulfonamides and non-arylamine sulfonamides .

-

Hypersensitivity (Antibiotics): The "sulfa allergy" (Stevens-Johnson Syndrome, TEN) is primarily driven by the metabolic oxidation of the

-arylamine (found in antibiotics like sulfamethoxazole) to a reactive hydroxylamine intermediate. -

Cross-Reactivity: There is minimal to no cross-reactivity between antibiotic sulfonamides and non-antibiotic sulfonamides (like celecoxib or acetazolamide) because the latter lack the

-arylamine group required for the immunogenic hapten formation [2]. -

Crystalluria: Older sulfonamides had low solubility in acidic urine, causing kidney stones. Solution: Modern derivatives use heterocycles (isoxazoles, pyrimidines) to lower the pKa (closer to urinary pH 6), increasing ionization and solubility.

References

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors. (2022). National Institutes of Health (PMC). Available at: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Open Access Pub.[5] Available at: [Link]

-

Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). National Institutes of Health (PubMed). Available at: [Link]

-

Recent advances in medicinal chemistry of sulfonamides. (2013). National Institutes of Health (PubMed). Available at: [Link]

Sources

- 1. mathewsopenaccess.com [mathewsopenaccess.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 5. openaccesspub.org [openaccesspub.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Abstract & Application Scope

This protocol details the synthesis of

Key Advantages of this Protocol:

-

Regioselectivity: Exclusive formation of the sulfonamide without bis-alkylation side products.

-

Scalability: Validated for milligram to multigram scales.

-

Purification: Optimized workup eliminates the need for chromatography in >90% of runs.

Retrosynthetic Analysis & Strategy

The most robust route to sulfonamides is the nucleophilic substitution of a sulfonyl chloride by a primary amine. While alkylation of ethanesulfonamide with propargyl bromide is theoretically possible, it suffers from poor selectivity (over-alkylation) and requires hazardous strong bases. Therefore, this protocol utilizes the Sulfonylation Route .

Reaction Scheme

Critical Safety Parameters

WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.

| Reagent | Hazard Class | Handling Precaution |

| Ethanesulfonyl Chloride | Corrosive, Lachrymator | Causes severe skin burns and eye damage. Reacts violently with water. Keep anhydrous. |

| Propargylamine | Toxic, Flammable | High vapor pressure. Avoid inhalation. Use double-gloved protection. |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use chemically resistant gloves (PVA or Viton recommended over nitrile for long exposure). |

Experimental Protocol

Target Scale: 10.0 mmol (Theoretical Yield: ~1.47 g)

Materials & Stoichiometry

| Component | Role | Equiv.[1] | Amount | MW ( g/mol ) |

| Propargylamine | Nucleophile | 1.0 | 0.55 g (0.64 mL) | 55.08 |

| Ethanesulfonyl Chloride | Electrophile | 1.2 | 1.54 g (1.14 mL) | 128.58 |

| Triethylamine (TEA) | Base Scavenger | 1.5 | 1.52 g (2.10 mL) | 101.19 |

| DCM (Anhydrous) | Solvent | -- | 20 mL (0.5 M) | -- |

| DMAP | Catalyst (Optional) | 0.05 | 61 mg | 122.17 |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Glassware Preparation: Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Charge the flask with Propargylamine (1.0 equiv) and anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe.

-

Note: If the amine substrate is a salt (e.g., hydrochloride), increase base to 2.5 equiv to liberate the free amine.

-

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes.

Phase 2: Electrophile Addition 5. Controlled Addition: Draw Ethanesulfonyl chloride (1.2 equiv) into a syringe. Add dropwise over 5–10 minutes.

- Critical Control: The reaction is exothermic.[1] Rapid addition may cause solvent boiling or impurity formation (bis-sulfonylation).

- Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

- Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). Stain with

Phase 3: Workup & Isolation

7. Quench: Dilute the reaction mixture with 20 mL DCM.

8. Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (

- Purpose: This removes unreacted propargylamine and the excess triethylamine/DMAP. The product remains in the organic layer.

- Base Wash: Wash the organic layer with Saturated

- Purpose: Neutralizes residual acid.[2]

- Drying: Wash with Brine (

- Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

Purification Strategy

-

Scenario A (High Purity Crude): If the crude appears as a light yellow oil/solid and TLC shows one spot, dry under high vacuum for 4 hours to remove trace DCM.

-

Scenario B (Impure): If minor impurities are present, purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Rf: ~0.3–0.4 (in 30% EtOAc/Hex).

-

Mechanistic Insight

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry (addition-elimination via a tetrahedral intermediate), sulfonyl substitution is often described as concerted (

Figure 1: Mechanistic pathway for sulfonamide formation involving nucleophilic attack on the sulfonyl sulfur followed by chloride elimination and base-mediated deprotonation.[3][2][4][5][6][7][8][9]

Workflow Visualization

Figure 2: Step-by-step experimental workflow ensuring safety and high purity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Check sulfonyl chloride quality (if liquid has precipitate, distill or use fresh bottle). |

| Bis-sulfonylation | Excess Electrophile / High Temp | Maintain strict stoichiometry (1.1–1.2 eq). Keep reaction at |

| Product is an Oil | Trace Solvent / Impurity | Sulfonamides can be oils. Triturate with cold pentane/ether to induce solidification if it is a solid at RT. |

| Dark Color | Amine Oxidation | Purge reaction thoroughly with Nitrogen. Use fresh propargylamine. |

Characterization Expectations

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

NMR (400 MHz,

- 4.8–5.0 (br s, 1H, NH )

-

3.9 (dd, 2H, N-CH

-

3.1 (q, 2H, S-CH

- 2.3 (t, 1H, Acetylenic CH )

-

1.4 (t, 3H, S-CH

-

MS (ESI): Calculated for

References

- General Sulfonamide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Propargylamine Reactivity: Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Sulfonyl Chloride Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Ethanesulfonyl Chloride. Link

-

Mechanistic Studies: King, J. F., et al. (1992). "Mechanism of hydrolysis of sulfonyl chlorides." Journal of the American Chemical Society, 114(5), 1743–1749. Link

Sources

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. paom.pl [paom.pl]

- 3. N-(prop-2-yn-1-yl)benzenesulfonamide | C9H9NO2S | CID 11287036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents [mdpi.com]

- 7. 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

Application Notes and Protocols: N-(prop-2-yn-1-yl)ethane-1-sulfonamide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of N-(prop-2-yn-1-yl)ethane-1-sulfonamide as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. We will delve into the synthesis of this key reagent, its characterization, and detailed, field-tested protocols for its application in forming 1,4-disubstituted 1,2,3-triazoles. The significance of the ethanesulfonamide moiety in the context of medicinal chemistry and drug design will be explored, with a focus on its role as a bioisostere and its impact on the physicochemical properties of the resulting triazole conjugates. These application notes are designed to provide both the foundational knowledge and the practical steps necessary for researchers to successfully incorporate N-(prop-2-yn-1-yl)ethane-1-sulfonamide into their synthetic workflows for applications ranging from drug discovery to bioconjugation.

Introduction: The Strategic Advantage of the Sulfonamide-Alkyne Moiety

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of modern chemical synthesis, prized for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] This powerful ligation chemistry enables the rapid and reliable construction of complex molecular architectures from simpler building blocks. The choice of these building blocks is paramount to the success and utility of the final constructs. N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a particularly strategic choice for an alkyne-containing building block, offering a unique combination of a reactive terminal alkyne for "clicking" and a sulfonamide group that imparts valuable properties to the resulting triazole products.

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, most notably the carboxylic acid moiety.[5] This bioisosteric replacement can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and cell permeability. The ethanesulfonamide group, in particular, offers a balance of polarity and lipophilicity that can be strategically employed to fine-tune the properties of a lead compound. By incorporating N-(prop-2-yn-1-yl)ethane-1-sulfonamide into a click chemistry workflow, researchers can seamlessly introduce this privileged sulfonamide motif into a variety of molecular scaffolds.

Synthesis and Characterization of N-(prop-2-yn-1-yl)ethane-1-sulfonamide

A straightforward and reliable synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide can be achieved through the reaction of propargylamine with ethanesulfonyl chloride in the presence of a suitable base.[6]

dot

Caption: Synthetic scheme for N-(prop-2-yn-1-yl)ethane-1-sulfonamide.

Protocol 2.1: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base such as pyridine or triethylamine (1.2 eq).

-

Sulfonyl Chloride Addition: Slowly add a solution of ethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(prop-2-yn-1-yl)ethane-1-sulfonamide.

Characterization Data (Predicted)

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethanesulfonyl methyl and methylene protons, the propargyl methylene protons, the acetylenic proton, and the sulfonamide N-H proton.[7] |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the propargyl methylene, and the two acetylenic carbons.[7] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₅H₉NO₂S. |

| FT-IR | Characteristic absorption bands for the N-H bond, the C≡C triple bond, and the S=O double bonds of the sulfonamide.[7] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The following is a general and robust protocol for the CuAAC reaction using N-(prop-2-yn-1-yl)ethane-1-sulfonamide. This protocol can be adapted for a wide range of azide-containing substrates.

dot

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. cbijournal.com [cbijournal.com]

- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

Application Notes & Protocols: Investigating N-Propargyl Sulfonamides as Enzyme and Protein Complex Inhibitors

Introduction: The Versatility of the N-Propargyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Its unique electronic and steric properties allow it to act as a bioisostere for other functional groups and to form critical hydrogen bonds with biological targets.[4] When combined with a propargyl group (prop-2-yn-1-yl), the resulting N-propargyl sulfonamide moiety becomes a highly versatile tool for drug discovery. The terminal alkyne can serve as a reactive handle for covalent modification, a pharmacophore for specific non-covalent interactions, or a building block for further derivatization via "click" chemistry.[5]

While the specific compound N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a foundational structure, the scientific literature provides a more comprehensive exploration of its more complex analogs as potent and selective inhibitors. This guide leverages a well-documented case study—the inhibition of the NLRP3 inflammasome—to provide a robust framework and detailed protocols for researchers investigating compounds containing the N-propargyl sulfonamide core. The methodologies presented herein are designed to be adaptable for the characterization of inhibitors against various enzymatic and protein targets.

Part 1: Featured Scaffold: N-(prop-2-yn-1-yl)sulfonamide

The N-(prop-2-yn-1-yl)sulfonamide scaffold offers a unique combination of chemical features that are highly advantageous in inhibitor design. The sulfonamide group provides a stable, tetrahedral geometry and acts as a strong hydrogen bond acceptor (via the sulfonyl oxygens) and potentially a donor (via the N-H, if present). The propargyl group introduces a rigid, linear alkyne functionality that can engage in various interactions.

Key Features for Inhibitor Design:

-

Hydrogen Bonding: The sulfonamide core is a potent hydrogen bond acceptor and donor, critical for anchoring the inhibitor in a target's binding site.

-

Covalent Targeting: The terminal alkyne can act as a "warhead," forming a covalent bond with a suitably positioned nucleophilic residue (e.g., cysteine) in the target protein, leading to irreversible inhibition.

-

Non-Covalent Interactions: The alkyne can participate in favorable pi-stacking or hydrophobic interactions within the binding pocket.

-

Synthetic Handle: The terminal alkyne is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Caption: Key structural features of the N-propargyl sulfonamide scaffold.

Part 2: Case Study: Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[6] Its dysregulation is implicated in a host of inflammatory diseases. The activation of NLRP3 triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.

Recent studies have identified a class of potent and selective NLRP3 inhibitors built upon a complex scaffold containing an N-propargyl sulfonamide moiety.[6] These compounds have been shown to directly bind to the NLRP3 protein, preventing its activation and subsequent downstream signaling. This case study provides an excellent, field-proven example of this scaffold in action.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents [mdpi.com]

- 6. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

in vitro assays for N-(prop-2-yn-1-yl)ethane-1-sulfonamide activity

Application Note & Protocol Guide

Executive Summary & Compound Profile

N-(prop-2-yn-1-yl)ethane-1-sulfonamide (hereafter referred to as PES-yne ) represents a bifunctional chemical probe. Structurally, it consists of an aliphatic sulfonamide core (

This molecule serves two distinct experimental purposes in drug discovery:

-

Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety is a classic Zinc-Binding Group (ZBG), capable of reversible inhibition of metalloenzymes, particularly Carbonic Anhydrases (CAs).[1][2]

-

Chemoproteomic Profiling: The terminal alkyne acts as a latent "bioorthogonal handle," enabling Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to validate target engagement or identify off-target binding.

Critical Structure-Activity Relationship (SAR) Note:

Unlike aromatic sulfonamides (e.g., acetazolamide) which have a pKa

Mechanism of Action (MOA)[1]

To interpret assay data correctly, one must understand the molecular interactions.[1]

Enzymatic Inhibition (Carbonic Anhydrase)

The deprotonated nitrogen of the sulfonamide coordinates directly with the

Visualization of Signaling & Mechanism

The following diagram illustrates the competitive inhibition mechanism and the subsequent chemoproteomic workflow.

Caption: Dual-pathway workflow showing Zinc-dependent inhibition (left) and Click-chemistry based target validation (right).[1]

Protocol A: Enzymatic Inhibition Assay (Esterase Method)[1]

While the stopped-flow

Materials

-

Enzyme: Purified Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).[1]

-

Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile; unstable in water.

-

Buffer: 50 mM HEPES or Tris-SO4, pH 8.0. Critical: Higher pH aids the deprotonation of aliphatic sulfonamides.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare 50 mM HEPES, pH 8.0.

-

Substrate Stock: Prepare 100 mM 4-NPA in Acetonitrile. Dilute to 1 mM working solution in Assay Buffer immediately before use.

-

Inhibitor (PES-yne): Prepare 10 mM stock in DMSO. Create serial dilutions (e.g., 100 µM to 1 nM).

-

-

Plate Setup (96-well clear bottom):

-

Blank: 100 µL Buffer.

-

Negative Control (No Enzyme): 90 µL Buffer + 10 µL Substrate.

-

Positive Control (100% Activity): 80 µL Buffer + 10 µL Enzyme + 10 µL DMSO.[1]

-

Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL PES-yne (various concentrations).

-

-

Incubation:

-

Incubate Enzyme + PES-yne for 15 minutes at 25°C to allow equilibrium binding. Aliphatic sulfonamides have slower on-rates than aromatic ones.

-

-

Reaction Initiation:

-

Add 10 µL of 1 mM 4-NPA substrate to all wells (Final conc: 100 µM).

-

-

Measurement:

-

Measure Absorbance at 405 nm kinetically every 30 seconds for 30 minutes.

-

Data Analysis

Calculate the initial velocity (

Protocol B: Chemoproteomic Profiling (Click Chemistry)

This protocol validates if PES-yne binds specific proteins in a complex proteome using its alkyne handle.

Materials

-

Lysate: Cell lysate (e.g., HEK293 or bacterial lysate) at 1–2 mg/mL.[1]

-

Probe: PES-yne (100x stock in DMSO).

-

Click Reagents:

Step-by-Step Methodology

-

Probe Labeling:

-

Aliquot 50 µL of lysate (1 mg/mL) into tubes.

-

Add PES-yne (Final conc: 10 µM and 100 µM). Include a DMSO-only control.

-

Incubate for 1 hour at 37°C .

-

-

Click Reaction (CuAAC):

-

Quenching & Analysis:

-

Add cold Acetone or Methanol (4 volumes) to precipitate proteins and remove excess free probe.[1]

-

Centrifuge (15,000 x g, 10 min), discard supernatant.

-

Resuspend pellet in 1x SDS Loading Buffer.

-

Readout: Perform SDS-PAGE and transfer to nitrocellulose. Block and probe with Streptavidin-HRP .

-

Expected Results & Troubleshooting

| Parameter | Enzymatic Assay (CA) | Chemoproteomic Assay (Click) |

| Expected Signal | Decrease in A405 slope with increasing [PES-yne]. | Bands on Western Blot corresponding to CA isoforms (~30 kDa).[1] |

| Potential Issue | Weak Inhibition: Aliphatic sulfonamides have high pKa. | High Background: Copper toxicity or non-specific sticking. |

| Solution | Increase pH to 8.2–8.4 to favor the anion form ( | Use "No Enzyme" control. Wash pellet thoroughly after precipitation. |

| Control | Use Acetazolamide as a positive inhibition control. | Use a "Competitor" control (pre-incubate with Acetazolamide to block specific binding).[1] |

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.[1] Link

-

Nocentini, A., & Supuran, C. T. (2019).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.[1] Link

-

Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[4][5] Chemistry & Biology, 11(4), 535-546.[1] Link

-

BenchChem. (2025).[1][3] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes. Link(Generalized Protocol Source)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Profiling with N-(prop-2-yn-1-yl)ethane-1-sulfonamide (PES-yne)

[1]

Introduction & Mechanism of Action

N-(prop-2-yn-1-yl)ethane-1-sulfonamide represents a class of "clickable" chemical probes.[1] It consists of a zinc-binding sulfonamide warhead (common in Carbonic Anhydrase inhibitors) linked to a propargyl (alkyne) tail.[1]

Core Utility

Unlike standard inhibitors, PES-yne is designed to answer "Where does the drug go?" and "What does it bind?" in a live system without the bulk of a large fluorescent tag.

-

In Vivo Administration: The small size of the alkyne handle (~25 Da) minimally perturbs the pharmacokinetics (PK) and cell permeability of the parent sulfonamide scaffold.

-

Bioorthogonal Labeling: Post-harvest, the alkyne reacts with an azide-functionalized reporter (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Target Identification: Enables the visualization of sulfonamide-binding proteins (e.g., CA isoforms, proteases) in complex proteomes.

Mechanistic Pathway[2][3]

-

Step 1 (Binding): The sulfonamide moiety coordinates with the active site Zn²⁺ of metalloenzymes or binds allosteric pockets.

-

Step 2 (Distribution): The molecule permeates tissues (Brain, Kidney, Liver) based on its lipophilicity.

-

Step 3 (Detection): Ex vivo conjugation reveals the "fingerprint" of the molecule's localization.

Experimental Workflow Diagram

Caption: Integrated workflow for PES-yne profiling, from systemic administration to molecular target identification via click chemistry.

Protocol: Formulation and Administration

A. Physicochemical Profile[1][3][4][5][6]

-

MW: 147.19 g/mol [1]

-

LogP: ~0.2 (Moderate hydrophilicity)[1]

-

Solubility: Soluble in DMSO (>50 mg/mL); moderate solubility in saline.[1]

B. Vehicle Formulation

For in vivo delivery, a co-solvent system is required to prevent precipitation upon injection.

| Component | Concentration | Function |

| DMSO | 5% (v/v) | Primary solubilizer for stock compound.[1] |

| PEG 400 | 40% (v/v) | Co-solvent to maintain stability in aqueous phase.[1] |

| Tween 80 | 5% (v/v) | Surfactant to prevent aggregation.[1] |

| Saline (0.9%) | 50% (v/v) | Bulk carrier, isotonicity.[1] |

Preparation Steps:

-

Dissolve PES-yne in 100% DMSO to create a 200 mg/mL stock .

-

Add PEG 400 and vortex vigorously.

-

Add Tween 80 and vortex.

-

Slowly add warm (37°C) sterile saline while vortexing to prevent "crashing out."

-

Final Concentration: 2–5 mg/mL (suitable for 10 mL/kg dosing).

C. Dosing Regimen

Protocol: Tissue Processing & Click Chemistry[1]

This phase is critical. The "click" reaction must occur in the lysate after the tissues are harvested.

A. Tissue Harvesting[1]

-

Euthanize animal via CO₂ asphyxiation or cervical dislocation.[1]

-

Perfusion (Critical): Transcardial perfusion with 20 mL cold PBS is mandatory to remove blood-borne compound, ensuring signal comes from tissue-resident targets.[1]

-

Flash-freeze tissues (Liver, Kidney, Brain) in liquid nitrogen.

B. Lysis[1]

-

Thaw tissue on ice.[1]

-

Add Lysis Buffer (PBS, 0.1% Triton X-100, Protease Inhibitor Cocktail). Note: Avoid EDTA/EGTA if possible, as they can chelate the Copper catalyst later, though high Cu concentrations usually overcome this.

-

Homogenize (Dounce or bead beater).

-

Centrifuge (15,000 x g, 15 min, 4°C) to remove debris.

-

Normalize protein concentration to 1 mg/mL .

C. CuAAC "Click" Reaction

Perform this reaction in a fume hood or designated bench area.[1]

Reagents (Final Concentrations in 100 µL reaction):

-

Proteome: 50 µL (1 mg/mL)

-

Azide-Tag: 100 µM (e.g., Rhodamine-Azide or Biotin-Azide).[1]

-

TCEP: 1 mM (Reduces disulfides and protects Cu(I)).[1]

-

TBTA (Ligand): 100 µM (Stabilizes Cu(I) oxidation state).[1]

-

CuSO₄: 1 mM (Catalyst).[1]

Procedure:

Data Analysis & Interpretation

A. In-Gel Fluorescence (Visualization)

Run the quenched samples on a 10-12% SDS-PAGE gel.[1] Scan the gel using a fluorescence scanner (e.g., Typhoon) matching the fluorophore (e.g., 532 nm for Rhodamine).

| Observation | Interpretation |

| Strong Band ~30 kDa | Likely Carbonic Anhydrase (CA-I/II) .[1] Sulfonamides are classic CA inhibitors. |

| Multiple Bands | Indicates "promiscuous" binding or multiple isoforms (CA-IV, IX, XII). |

| Signal in Kidney > Brain | Expected for polar sulfonamides; indicates renal clearance.[1] |

| No Signal | Compound failed to enter tissue or rapid metabolism of the alkyne handle.[1] |

B. Competition Assay (Validation)

To prove the bands are specific targets and not non-specific sticking:

-

Pre-treat the animal (or lysate) with a 10x excess of a "cold" competitor (e.g., Acetazolamide or Ethoxzolamide ).

-

Dose PES-yne.[1]

-

Result: Specific bands should disappear or fade significantly in the presence of the competitor.

Safety & Handling

-

Alkylating Potential: While sulfonamides are stable, the propargyl group is a mild alkylator. Wear gloves and handle in a fume hood.

-

Copper Toxicity: The CuAAC reaction uses copper, which is toxic to live cells. Do not perform the click reaction in vivo (inside the mouse) unless using specialized copper-free strains (e.g., DBCO), which PES-yne is not designed for.[1]

-

Waste Disposal: Collect all Cu-containing waste separately.[1]

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

-

Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. Link[1]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

-

Lau, Y. H., et al. (2019). Sulfonamide-based probes for the study of carbonic anhydrase IX in hypoxic tumors. Journal of Medicinal Chemistry. Link[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Case ID: SYN-ETH-PRG-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Reagent Integrity Check

Before initiating the reaction, verify the integrity of your reagents. 80% of reported failures for this specific synthesis stem from hydrolyzed sulfonyl chloride or improper stoichiometry.

Critical Reagent Analysis

| Reagent | CAS | MW ( g/mol ) | Physical State | Critical Quality Attribute |

| Ethanesulfonyl Chloride | 13973-32-5 | 128.58 | Liq. (Colorless to pale yellow) | Moisture Sensitive. If liquid is cloudy or has white precipitate, it has hydrolyzed to sulfonic acid. Distill if necessary. |

| Propargylamine | 2450-71-7 | 55.08 | Liq. (Clear) | Check Purity. Old samples can polymerize. Should be clear/colorless. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Liq. | Dryness. Must be dried over KOH or distilled to prevent hydrolysis of the chloride. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous. Water content <50 ppm is required. |

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide via Nucleophilic Substitution (Schotten-Baumann conditions).

Reaction Scheme

Figure 1: Reaction pathway for the sulfonylation of propargylamine.

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Amine Solution: Add Propargylamine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) to Anhydrous DCM (30 mL) . Cool the mixture to 0°C using an ice bath.

-

Chloride Addition (Critical Step): Dilute Ethanesulfonyl chloride (1.1 equiv, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Rapid addition causes localized heating, leading to bis-sulfonylation or sulfene formation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Add 10 mL of water to quench unreacted sulfonyl chloride.

-

Workup:

Troubleshooting Guide (FAQ)

Q1: My yield is extremely low (<20%). What happened?

A: This is usually due to Hydrolysis .[1] Ethanesulfonyl chloride is highly reactive. If your solvent was not anhydrous, or if the chloride bottle was old, the chloride hydrolyzed to ethanesulfonic acid before reacting with the amine.

-

Diagnostic: Check the NMR of your crude material.[1][3] If you see a shift corresponding to the sulfonic acid (often broad/shifted compared to product), hydrolysis occurred.

-

Fix: Use freshly distilled ethanesulfonyl chloride and anhydrous DCM.

Q2: I see two spots on TLC close together. Is one a byproduct?

A: You likely formed the Bis-sulfonamide . Primary amines can react with two equivalents of sulfonyl chloride if the chloride is in large excess or the reaction is too hot.

-

Structure:

. -

Fix: Ensure strict temperature control (0°C addition) and do not exceed 1.1 equivalents of sulfonyl chloride. Add the chloride slowly to the amine (inverse addition can also help: Amine added to Chloride often favors bis-product; Chloride added to Amine favors mono-product).

Q3: The product is an oil that won't crystallize. How do I purify it?

A: Short-chain aliphatic sulfonamides are often viscous oils or low-melting solids.

-

Purification: Flash Column Chromatography is recommended.[4]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane/Ethyl Acetate (Start 90:10

60:40). -

Stain: KMnO4 (Alkyne is active) or Iodine.

-

Q4: The NMR shows the ethyl group but no propargyl group.

A: You may have formed Ethanesulfonamide (

-

Fix: Verify propargylamine quality. It should show a clear triplet at ~2.2 ppm (alkyne proton) and a doublet at ~3.8 ppm (

).

Logic Tree for Troubleshooting

Figure 2: Decision matrix for isolating synthetic failures.

Characterization Data (QC)

Verify your product against these expected values.

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| NH | 4.8 - 5.2 | Broad Singlet | 1H | Sulfonamide NH |

| Propargyl | 3.85 - 3.95 | Doublet ( | 2H | |

| Ethyl | 3.05 - 3.15 | Quartet ( | 2H | |

| Alkyne | 2.25 - 2.35 | Triplet ( | 1H | |

| Ethyl | 1.35 - 1.45 | Triplet ( | 3H |

Mass Spectrometry (ESI): Expect

References

-

BenchChem Technical Support. (2025).[2] Sulfonamide Synthesis with Primary Amines: Troubleshooting Low to No Product Formation. Retrieved from

-

Royal Society of Chemistry. (2016). Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines. Organic & Biomolecular Chemistry.[3][5] Retrieved from

-

National Institutes of Health (PMC). (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[3][6][7] Retrieved from

-

Organic Syntheses. (1993). 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). Org.[1][5][8] Synth. 1993, 72, 221. Retrieved from

-

Michigan State University. (2025). Proton NMR Chemical Shift Tables. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.rit.edu [repository.rit.edu]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

Technical Support: Solubility Optimization for N-(prop-2-yn-1-yl)ethane-1-sulfonamide

The following technical guide addresses solubility optimization for N-(prop-2-yn-1-yl)ethane-1-sulfonamide (CAS: N/A for specific isomer, structurally related to N-propargyl sulfonamides).

This guide is structured for researchers utilizing this compound in Click Chemistry (CuAAC) , Fragment-Based Drug Discovery (FBDD) , or biological probing .[1]

Physicochemical Profile & Solubility Logic

Before attempting troubleshooting, you must understand why this molecule behaves the way it does.[2]

-

Core Structure: An ethyl group (

) attached to a sulfonyl group ( -

Hydrophobicity (LogP): The molecule contains two short hydrophobic chains (ethyl and propargyl).[1] While small, the lack of ionizable groups at physiological pH renders it neutral and moderately lipophilic.[2]

-

Ionization (

): Unlike aryl sulfonamides (which are more acidic,-

Implication: You cannot easily dissolve this compound in aqueous buffer by simply adjusting pH to 8.0 or 9.0. You would need a pH > 12 to deprotonate it, which is incompatible with most biological assays and Click reactions.[2]

-

Solubility Heatmap

| Solvent System | Solubility Rating | Primary Use Case |

| DMSO | Excellent (>100 mM) | Stock solutions, Cryostorage |

| DMF | Excellent (>100 mM) | Alternative stock, Chemical synthesis |

| DCM / Chloroform | Good | Synthesis workup, extraction |

| Ethanol / Methanol | Moderate to Good | Recrystallization, Cosolvent for Click Chem |

| Water / PBS (pH 7.4) | Poor (< 1-5 mM) | PROBLEM AREA: Biological assays |

| Hexanes | Very Poor | Washing precipitate |

Troubleshooting Guide (FAQ Format)

Scenario A: "My compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. The hydrophobic propargyl and ethyl tails aggregate faster than the water molecules can solvate the polar sulfonamide core.

Solution Protocol:

-

Reduce Stock Concentration: If your DMSO stock is 100 mM, dilute it to 10 mM using neat DMSO before adding to the media.

-

The "Intermediate Dilution" Step:

-

Do NOT pipette 1 µL of 100 mM stock directly into 1 mL of media.

-

DO pipette 1 µL of stock into 99 µL of PBS (rapid vortexing immediately). Then transfer this 100 µL mixture into your final media. This creates a hydration shell before final dilution.

-

-

Surfactant Assist: If the assay permits, add 0.05% Tween-20 or Triton X-100 to the aqueous buffer before adding the compound. This stabilizes the micro-aggregates.

Scenario B: "The Click Reaction (CuAAC) turned cloudy and failed."

Diagnosis: Standard Click conditions (

Solution Protocol:

-

Switch Solvent System: Move to a DMSO:Water (1:1) or THF:Water (1:1) system. The propargyl group is highly soluble in THF.

-

Ligand Choice: Use a water-soluble copper ligand like THPTA or BTTAA . These ligands not only protect the Cu(I) species but also help solubilize the hydrophobic alkyne reactant through transient interactions.

-

Order of Addition:

-

Dissolve Alkyne (N-(prop-2-yn-1-yl)ethane-1-sulfonamide) in the organic cosolvent (DMSO/THF) first.

-

Add the Azide partner.

-

Add the Catalyst/Ligand mix (in water) last and dropwise.

-

Scenario C: "I need to remove the compound from a reaction mixture, but it won't extract."

Diagnosis: While lipophilic, the sulfonamide is polar enough to remain partially in the aqueous phase if the volume is large, or it may be "oiling out" rather than partitioning cleanly.[1][2]

Solution Protocol:

-

Salting Out: Saturate the aqueous phase with NaCl (brine). This disrupts the hydrogen bonding between water and the sulfonamide oxygens, forcing the molecule into the organic layer.[1][2]

-

Solvent Switch: If using Diethyl Ether (too non-polar), switch to Ethyl Acetate or DCM (Dichloromethane).[1]

-

Acid Wash: Wash the organic layer with 1M HCl. Since the sulfonamide nitrogen is not basic (lone pair is delocalized into the sulfonyl group), it will not protonate and stay in the organic layer, while unreacted amines (impurities) will move to the aqueous layer.[1][2]

Decision Tree: Optimization Workflow

Use the following logic flow to determine the best handling method for your specific application.

Caption: Operational workflow for selecting solvent systems based on experimental concentration and assay type.

Standard Preparation Protocols

Protocol 1: Preparation of 50 mM Stock Solution (Storage)

Target: Long-term storage without degradation or precipitation.

-

Weighing: Weigh accurately into a glass vial (avoid polystyrene, which DMSO can leach).

-

Example: For 10 mg of compound (MW ≈ 147.19 g/mol ), you need ~67.9 µmol.[1]

-

-

Calculation: Volume = Mass / (MW × Concentration).

- .[1]

-

Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).

-

Why Anhydrous? Water in DMSO promotes hydrolysis over months.

-

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: "Crash-Free" Aqueous Dilution

Target: Preparing a 100 µM working solution in PBS from 50 mM DMSO stock.

-

Prepare Intermediate: Add 2 µL of 50 mM Stock to 18 µL of pure DMSO (Result: 5 mM in 100% DMSO).

-

First Aqueous Step: Add the 20 µL (5 mM) intermediate to 980 µL of warm (37°C) PBS while vortexing vigorously.

References

-

Jouyban, A. et al. (2021).[3] Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids. [1]

-

EUCAST. (2020). Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing. National Institutes of Health (PMC).

-

Reich, H. J. (2021).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison / Organic Chemistry Data.

-

PubChem. (2025).[5] N-(prop-2-yn-1-yl)ethane-1-sulfonamide Compound Summary. National Library of Medicine. [1][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Prediction of sulfonamides’ solubilities in the mixed solvents using solvation parameters [ouci.dntb.gov.ua]

- 4. medchem.unistra.fr [medchem.unistra.fr]

- 5. N-(prop-2-yn-1-yl)propanamide | C6H9NO | CID 12155512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - N-(prop-2-yn-1-yl)ethane-1-sulfonamide (C5H9NO2S) [pubchemlite.lcsb.uni.lu]

Technical Support Center: N-(prop-2-yn-1-yl)ethane-1-sulfonamide Purification Challenges

Welcome to the dedicated technical support center for the purification of N-(prop-2-yn-1-yl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during the purification of N-(prop-2-yn-1-yl)ethane-1-sulfonamide.

Q1: What are the typical impurities I should expect in my crude N-(prop-2-yn-1-yl)ethane-1-sulfonamide product?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities include:

-

Unreacted Starting Materials: Propargylamine and ethanesulfonyl chloride.

-

Byproducts of the Reaction: Di-sulfonated propargylamine, and hydrolysis products of ethanesulfonyl chloride.

-

Residual Base: Triethylamine or pyridine if used in the reaction.

-

Solvent Residues: From the reaction and initial workup.

Q2: My purified product appears as an oil or a waxy solid, making it difficult to handle. Is this normal, and how can I induce crystallization?

A2: "Oiling out" is a common issue with sulfonamides where the compound separates as a liquid instead of a solid during crystallization.[1] This can occur if the melting point of your compound is lower than the solution's temperature during crystallization or if there's a high concentration of impurities.[1] To induce crystallization, you can:

-

Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.[1]

-

Seeding: Introduce a small crystal of pure N-(prop-2-yn-1-yl)ethane-1-sulfonamide to the cooled, supersaturated solution.[1]

-

Solvent Adjustment: If "oiling out" persists, re-dissolve the oil by heating and add a small amount of a more suitable solvent to adjust the polarity.[1]

-

Lower Temperature: After slow cooling to room temperature, placing the flask in an ice bath or even a freezer can promote crystallization.[1]

Q3: I'm experiencing significant product loss during recrystallization. What are the likely causes and solutions?

A3: Significant product loss during recrystallization is often due to:

-

Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures.[1] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Using an Excessive Amount of Solvent: This prevents the solution from becoming saturated upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

-

Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper.[1] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[1]

II. Troubleshooting Guides

This section provides detailed protocols and troubleshooting for advanced purification challenges.

Guide 1: Optimizing Recrystallization for N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting the appropriate solvent system.

Solvent Selection Strategy

The polarity of N-(prop-2-yn-1-yl)ethane-1-sulfonamide, with its sulfonamide and alkyne functional groups, suggests that a solvent system of intermediate polarity will be most effective.

Table 1: Solvent Selection Guide for Recrystallization

| Solvent System | Polarity | Rationale |

| Isopropanol/Water | Polar Protic | The compound is likely soluble in hot isopropanol, and adding water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.[1] |

| Ethanol/Water | Polar Protic | Similar to isopropanol/water, this is a common and effective system for sulfonamides.[2] |

| Toluene | Non-polar Aprotic | Can be effective if the impurities are significantly more or less polar than the product. |

| Ethyl Acetate/Hexane | Intermediate Polarity | Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane as the anti-solvent until the solution becomes slightly turbid. |

Step-by-Step Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, add the crude N-(prop-2-yn-1-yl)ethane-1-sulfonamide. Add a small amount of the chosen primary solvent (e.g., isopropanol).

-

Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the primary solvent in small portions until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature. If using a solvent/anti-solvent system, slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

-

Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Caption: Troubleshooting workflow for recrystallization.

Guide 2: Purification by Column Chromatography

For challenging separations where recrystallization is ineffective, column chromatography is the method of choice.[3][4] N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a polar molecule due to the sulfonamide group, but the propargyl and ethyl groups add some non-polar character.

Stationary and Mobile Phase Selection

-

Stationary Phase: Silica gel is the most common and effective stationary phase for separating moderately polar organic compounds.[3][4] Its slightly acidic nature is generally compatible with sulfonamides.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC). The goal is to achieve an Rf value of around 0.3 for the target compound.[4]

Step-by-Step Column Chromatography Protocol

-

TLC Analysis: Develop a TLC plate with your crude mixture using different ratios of hexane and ethyl acetate to find the optimal eluent system.

-

Column Packing:

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the column.

-

Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(prop-2-yn-1-yl)ethane-1-sulfonamide.

Caption: Step-by-step workflow for column chromatography.

Guide 3: Stability and Storage Considerations

While sulfonamides are generally stable, the propargyl group in N-(prop-2-yn-1-yl)ethane-1-sulfonamide introduces potential instability.

-

Thermal Stability: Avoid excessive heat during purification and storage, as alkynes can be prone to polymerization or decomposition at high temperatures.

-

Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

III. References

-

Dassonneville, L., et al. (2023). 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083–1086.

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

Pineda, L. W., & Cabezas, J. A. (2019). N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. IUCrData, 4(11), x191176.

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP), 3(06).

Sources

Scale-Up Support Hub: N-(prop-2-yn-1-yl)ethane-1-sulfonamide

Status: Operational Ticket ID: SC-ETH-PROP-001 Lead Scientist: Dr. A. Vance Topic: Process Optimization & Troubleshooting for Scale-Up

Executive Summary

This technical guide addresses the specific challenges of scaling the synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide (CAS: N/A for specific combination, chemically synonymous with N-propargylethanesulfonamide). The protocol relies on the nucleophilic substitution of ethanesulfonyl chloride by propargylamine (prop-2-yn-1-amine). While the chemistry is fundamental, scaling beyond gram-quantities introduces critical thermodynamic and safety risks—specifically regarding exotherm control and the handling of terminal alkynes.

Module 1: Reaction Engineering & Thermodynamics

Q: I am moving from 5g to 100g. How do I manage the exotherm during the sulfonyl chloride addition?

A: The reaction between ethanesulfonyl chloride and propargylamine is highly exothermic. On a small scale, passive cooling (ice bath) is sufficient. On a 100g+ scale, surface-area-to-volume ratios decrease, leading to heat accumulation that can degrade your sulfonyl chloride or cause solvent boiling.

Protocol Adjustment:

-

Dilution is Key: Increase your solvent volume (DCM or THF) to at least 10-15 volumes relative to the amine. This acts as a heat sink.

-

Controlled Addition: Do not add the sulfonyl chloride neat. Dilute it 1:1 with your reaction solvent and add it dropwise via an addition funnel or dosing pump.

-

Temperature Ceiling: Maintain the internal temperature between -5°C and 5°C . If it spikes above 10°C, pause addition. High temperatures accelerate the hydrolysis of ethanesulfonyl chloride by trace moisture, generating ethanesulfonic acid (impurity) and reducing yield.

Q: My yield dropped from 92% (small scale) to 65% (large scale). What happened?

A: The most common culprit is moisture-induced hydrolysis of the ethanesulfonyl chloride.

-

Mechanism:

-

Cause: Larger reactors often have more headspace or longer addition times, increasing exposure to atmospheric moisture.

-

Fix:

-